2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carbaldehyde
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Overview
Description
2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound with the molecular formula C13H19N3O. This compound is notable for its unique structure, which includes a piperidine ring attached to a pyridine moiety, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multiple steps, starting with the preparation of the pyridine ring, followed by the introduction of the piperidine ring and the aldehyde group. Common synthetic routes include:
Pyridine Ring Formation: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Piperidine Ring Introduction: The piperidine ring is often introduced through a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization.
Aldehyde Group Addition: The aldehyde group is typically introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of a formylating agent with the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidine-1-methanol: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness
The uniqueness of 2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carbaldehyde lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C13H19N3O |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-[5-methyl-6-(methylamino)pyridin-3-yl]piperidine-1-carbaldehyde |
InChI |
InChI=1S/C13H19N3O/c1-10-7-11(8-15-13(10)14-2)12-5-3-4-6-16(12)9-17/h7-9,12H,3-6H2,1-2H3,(H,14,15) |
InChI Key |
LAARERSOFVETOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1NC)C2CCCCN2C=O |
Origin of Product |
United States |
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